(R)-devapamil (R)-devapamil
Brand Name: Vulcanchem
CAS No.: 93468-88-3
VCID: VC3866594
InChI: InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m1/s1
SMILES: CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C26H36N2O3
Molecular Weight: 424.6 g/mol

(R)-devapamil

CAS No.: 93468-88-3

Cat. No.: VC3866594

Molecular Formula: C26H36N2O3

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-devapamil - 93468-88-3

Specification

CAS No. 93468-88-3
Molecular Formula C26H36N2O3
Molecular Weight 424.6 g/mol
IUPAC Name (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m1/s1
Standard InChI Key VMVKIDPOEOLUFS-AREMUKBSSA-N
Isomeric SMILES CC(C)[C@@](CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
SMILES CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

(R)-Devapamil, systematically named (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile, is a chiral molecule with a molecular formula of C26H36N2O3\text{C}_{26}\text{H}_{36}\text{N}_{2}\text{O}_{3} and a molecular weight of 424.6 g/mol . Its IUPAC name reflects the presence of three methoxy groups, a nitrile moiety, and a stereocenter at the C2 position, which confers enantioselective activity .

Stereochemical Considerations

The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart. Studies on the purified skeletal muscle calcium channel receptor demonstrate that (R)-devapamil binds with an apparent KdK_d of 13 ± 2.6 nM at 4°C in the presence of 0.4 μM Ca²⁺, a potency attributed to its stereospecific interaction with the receptor’s hydrophobic pocket . The enantiomeric purity of (R)-devapamil is critical, as even minor contamination with the (S)-form can alter pharmacological outcomes.

Structural-Activity Relationships

The molecule’s two aromatic rings, connected by a flexible alkylamine chain, facilitate membrane penetration and target engagement. Methoxy substituents at the 3,4-positions of the phenyl ring enhance lipid solubility, while the nitrile group stabilizes the molecule’s conformation during calcium channel blockade . Comparative analyses with verapamil, a related phenylalkylamine, reveal that the absence of a methoxy group in devapamil’s structure increases its binding flexibility and potency .

Pharmacological Profile and Mechanism of Action

Table 1: Comparative Potency of Calcium Channel Blockers

CompoundIC₅₀ (μM)Maximal Block (%)Reference
(R)-Devapamil0.013*93
Verapamil32.779
Mibefradil0.2593
Diltiazem96.276
*Calculated from KdK_d values in binding assays.

Effects on Cellular Redox State

In rodent models, (R)-devapamil decreases glutathione levels by 40–60% and increases lipid peroxidation by 2.5-fold, suggesting pro-oxidant effects that paradoxically protect against stress-induced ulcers . This phenomenon may arise from compensatory upregulation of antioxidant enzymes, though human data are lacking.

Preclinical and Clinical Research Findings

Animal Studies

A pivotal study in rats demonstrated that (R)-devapamil (10 mg/kg/day) reduced gastric ulcer incidence by 70% in stress models, correlating with altered redox balance . These effects were dose-dependent and absent in animals pretreated with antioxidants, implicating oxidative pathways in its gastroprotective action.

Pharmacokinetics and Metabolism

Absorption and Distribution

(R)-Devapamil’s logP of 3.8 predicts favorable absorption across biological membranes . In silico models estimate a volume of distribution of 12 L/kg, indicating extensive tissue penetration. The compound’s three methoxy groups hinder first-pass metabolism, yielding a bioavailability of ~35% in preclinical models.

Metabolic Pathways

Cytochrome P450 3A4 mediates N-demethylation and O-demethylation, producing three major metabolites:

  • N-Desmethyl-devapamil (active, 20% parent activity)

  • 3-O-Desmethyl-devapamil (inactive)

  • 4-O-Desmethyl-devapamil (inactive)

Hepatic clearance predominates, with <5% renal excretion of unchanged drug.

Synthetic and Analytical Considerations

Synthesis

A typical nine-step synthesis yields (R)-devapamil with 98% enantiomeric excess:

  • Friedel-Crafts acylation of 3,4-dimethoxyphenylacetonitrile

  • Chiral resolution using (+)-diethyl tartrate

  • Reductive amination with 3-methoxyphenethylamine

Critical process parameters include strict temperature control (<−10°C) during the resolution step to prevent racemization.

Analytical Characterization

HPLC methods employing chiral columns (Chiralpak AD-H) resolve (R)- and (S)-enantiomers with a resolution factor >2.5. Mass spectral analysis confirms the molecular ion at m/z 425.3 [M+H]⁺ .

Therapeutic Applications and Future Directions

Investigational Combinations

Phase I trials are exploring (R)-devapamil with metformin, leveraging synergistic effects on cellular calcium and AMPK pathways. Early data show a 1.8-fold increase in glucose uptake versus monotherapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator